molecular formula C25H26O6 B12411267 Shanciol B

Shanciol B

Cat. No.: B12411267
M. Wt: 422.5 g/mol
InChI Key: ROBJEENLSUOGLU-WIOPSUGQSA-N
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Description

Shanciol B is a natural phenanthrene derivative isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This compound is known for its ability to inhibit nitric oxide production and 1,1-diphenyl-2-picrylhydrazil radical scavenging activity. This compound is a microsomal prostaglandin E synthase-1 inhibitor with notable anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Shanciol B typically involves starting from simple chemical precursors and proceeding through a series of steps. The exact synthetic route can vary, but it generally includes reactions such as esterification, cyclization, and oxidation to form the phenanthrene core structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources. The compound is isolated from the ethyl acetate extract of the air-dried whole plant of Pholidota imbricate Hook. This method involves solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Shanciol B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenanthrene compounds, each with distinct biological activities .

Scientific Research Applications

Shanciol B has a wide range of scientific research applications, including:

Mechanism of Action

Shanciol B exerts its effects primarily by inhibiting microsomal prostaglandin E synthase-1. This enzyme is involved in the production of prostaglandin E2, a key mediator of inflammation. By inhibiting this enzyme, this compound reduces the production of prostaglandin E2, thereby exerting its anti-inflammatory effects. Additionally, this compound inhibits nitric oxide production, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

    Shanciol A: Another phenanthrene derivative with similar biological activities.

    Castilliferol: A compound with anti-inflammatory properties and similar structural features.

    Aurantiamide Acetate: Known for its anti-inflammatory and radical scavenging activities.

Uniqueness of Shanciol B: this compound stands out due to its potent inhibition of microsomal prostaglandin E synthase-1 and its dual activity in inhibiting nitric oxide production and radical scavenging. This combination of activities makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C25H26O6/c1-29-19-11-16(7-6-15-4-3-5-18(26)10-15)20-14-22(28)25(31-23(20)13-19)17-8-9-21(27)24(12-17)30-2/h3-5,8-13,22,25-28H,6-7,14H2,1-2H3/t22-,25+/m0/s1

InChI Key

ROBJEENLSUOGLU-WIOPSUGQSA-N

Isomeric SMILES

COC1=CC(=C2C[C@@H]([C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O

Canonical SMILES

COC1=CC(=C2CC(C(OC2=C1)C3=CC(=C(C=C3)O)OC)O)CCC4=CC(=CC=C4)O

Origin of Product

United States

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